(4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13787597
Molecular Formula: C23H17N3O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17N3O |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (4R,5S)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21+/m1/s1 |
| Standard InChI Key | JIAZQMUSVIVHCY-RTWAWAEBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Introduction
(4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound featuring a unique heterocyclic structure. It includes a naphthyridine moiety and a dihydrooxazole ring, with two phenyl groups attached to the oxazole ring. This specific stereochemistry, denoted by (4R,5S), is crucial for its potential biological interactions and applications in medicinal chemistry.
Chemical Formula and Molecular Weight
-
Molecular Formula: CHNO
-
Molecular Weight: Not explicitly mentioned in reliable sources, but compounds with similar structures typically have a molecular weight around 351.40 g/mol, as seen in related compounds like (4R,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole .
Stereochemistry
The compound's stereochemistry is defined by the (4R,5S) configuration, which is essential for its biological activity and interactions with enzymes or receptors.
Synthesis and Chemical Reactivity
The synthesis of (4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves complex organic chemistry techniques. The presence of the oxazole ring and the naphthyridine substituent influences its chemical reactivity, allowing for various modifications to enhance biological activity or synthesize derivatives.
Storage and Handling
For compounds with similar structures, storage conditions typically include keeping them in a dark place under an inert atmosphere at temperatures between 2-8°C .
Safety Information
Safety data for this specific compound is not detailed, but related compounds often carry hazard statements such as H302-H315-H319-H335, indicating risks of toxicity and irritation .
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume